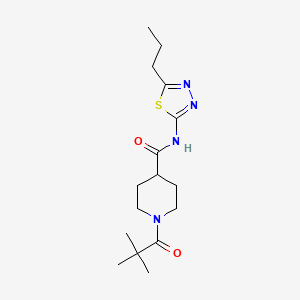
N'-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide
Descripción general
Descripción
N’-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide is a compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide typically involves the reaction of 2-quinolinethiol with an appropriate acylating agent, followed by the reaction with propanehydrazide. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can also be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline ring can be modified with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted quinoline derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
N’-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mecanismo De Acción
The mechanism of action of N’-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-2-thiol. These compounds share a similar quinoline core structure but differ in their substituents and functional groups .
Uniqueness
N’-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide is unique due to the presence of the sulfanylacetyl and propanehydrazide groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential therapeutic applications compared to other quinoline derivatives.
Propiedades
IUPAC Name |
N'-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-12(18)16-17-13(19)9-20-14-8-7-10-5-3-4-6-11(10)15-14/h3-8H,2,9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOHPJSBBHRCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CSC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4672198.png)

![3,5-dimethyl-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4672204.png)

![2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid](/img/structure/B4672221.png)
![(2,6-DIFLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4672236.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4672240.png)
![Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate](/img/structure/B4672252.png)
![(5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4672259.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4672268.png)
![1-(2-fluorobenzyl)-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4672269.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4672272.png)
![ethyl 2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4672279.png)
